N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylthiazole-4-carboxamide
Description
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylthiazole-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl group and at the 4-position with a 2-methylthiazole-4-carboxamide moiety. The piperidine scaffold is common in pharmaceuticals due to its conformational flexibility, which may facilitate interactions with biological targets. The 2-methylthiazole-4-carboxamide group introduces aromaticity and hydrogen-bonding capabilities, critical for binding affinity in enzyme or receptor targets.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-10-15-13(8-21-10)14(18)16-11-2-5-17(6-3-11)12-4-7-22(19,20)9-12/h8,11-12H,2-7,9H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCNPMNUDQSWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylthiazole-4-carboxamide is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- A thiazole ring
- A piperidine moiety
- A tetrahydrothiophene unit
These components contribute to its diverse biological interactions and pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation reactions involving thiazole derivatives.
- Use of specific catalysts and solvents to optimize yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to thiazoles. For instance, a series of thiazole derivatives were tested against various Gram-positive and Gram-negative bacteria. Notably:
- Compounds containing similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis.
- The efficacy of these compounds was measured using Minimum Inhibitory Concentration (MIC) values, with some derivatives showing activity comparable to standard antibiotics like ampicillin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4g | Bacillus subtilis | 25 |
| 5a | Staphylococcus aureus | 50 |
| 12f | Staphylococcus aureus | 25 |
Anti-inflammatory Activity
Preliminary studies suggest that this compound may modulate inflammatory pathways. It is hypothesized to interact with the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Such interactions could lead to reduced inflammatory responses in various disease models .
Anticancer Activity
The compound has shown promise in anticancer applications. In vitro assays against several cancer cell lines revealed:
- Significant sensitivity of non-small cell lung cancer (NSCLC) cells (e.g., Hop-92) to the compound.
- Compound 12f demonstrated broad-spectrum activity against multiple tumor cell lines, indicating its potential as a lead compound for cancer therapy .
Case Studies
- Study on Antimicrobial Efficacy : A study synthesized various thiazole derivatives and assessed their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the thiazole ring enhanced antimicrobial activity significantly .
- Evaluation of Anti-inflammatory Properties : In another research effort, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines in cellular models. Results indicated a potential for these compounds to serve as therapeutic agents in inflammatory diseases .
- Anticancer Screening : A comprehensive screening of various thiazole derivatives against cancer cell lines highlighted the effectiveness of certain compounds, particularly those with the tetrahydrothiophene moiety, in inhibiting tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analogs include carboxamide derivatives with heterocyclic backbones. A notable example is 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide , which shares a carboxamide linkage between heterocyclic rings but differs in substituents and scaffold composition.
Key Structural Differences:
Core Scaffold: Target Compound: Combines a piperidine ring (C5H10N) with a sulfone-modified tetrahydrothiophene (C4H6O2S). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide: Features an isoxazole ring (C3H3NO) linked to a thiazole (C3H3NS).
Functional Groups :
- The sulfone group in the target compound increases polarity (logP ~1.5 predicted) compared to the isoxazole-thiazole analog (logP ~2.0) .
- The piperidine ring in the target compound may enhance bioavailability due to its ability to adopt bioactive conformations.
Hypothesized Physicochemical and Pharmacological Properties
Research Implications
- Solubility : The sulfone group in the target compound likely improves aqueous solubility over the isoxazole analog, which lacks polar substituents.
- Target Binding : The piperidine and thiazole-carboxamide groups may synergize to enhance interactions with hydrophobic pockets and hydrogen-bonding residues in protein targets.
Preparation Methods
Fragment A: Thiazole Core Construction
The 2-methylthiazole moiety is typically synthesized via the Hantzsch thiazole synthesis , employing α-chloroketones and thioamides. For this derivative:
- Methylglyoxal reacts with thioacetamide under acidic conditions
- Cyclization yields 2-methylthiazole-4-carboxylic acid after oxidation
Table 1: Thiazole Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/water (3:1) | 78 |
| Temperature | 80°C, reflux | - |
| Catalytic Acid | HCl (0.5 M) | - |
| Oxidation Agent | KMnO₄ in H₂SO₄ | 92 |
Fragment B: Piperidine-Sulfone Hybrid Synthesis
The synthesis involves three sequential operations:
- Tetrahydrothiophene-3-amine preparation via ring-opening of episulfides
- Piperidine ring formation through Schmidt reaction or reductive amination
- Sulfone oxidation using meta-chloroperbenzoic acid (mCPBA)
Critical oxidation parameters :
- Stoichiometric mCPBA (2.1 eq) in dichloromethane at 0°C → 25°C
- Reaction monitoring via TLC (Rf 0.3 in ethyl acetate/hexanes 1:1)
Convergent Coupling Strategies
Carboxamide Bond Formation
Fragment coupling employs carbodiimide-mediated activation :
- Activation : 2-Methylthiazole-4-carboxylic acid (1.0 eq) + EDCl (1.2 eq) + HOBt (0.2 eq) in DMF
- Amination : Add Fragment B (1.05 eq) with DIPEA (3.0 eq)
- Workup : Aqueous extraction (pH 7.4 phosphate buffer) followed by silica gel chromatography
Table 2: Coupling Condition Screening
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 12 | 68 |
| HATU | DCM | 0→25 | 6 | 72 |
| DCC/DMAP | THF | 40 | 24 | 55 |
Alternative Route: One-Pot Assembly
Recent advances suggest potential for telescoped synthesis:
- In situ thiazole formation using Lawesson's reagent
- Concurrent piperidine sulfonation with SO₂Cl₂
- Copper-catalyzed amidation under microwave irradiation
This method reduces purification steps but requires precise stoichiometric control.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, thiazole H-5)
- δ 4.12–3.98 (m, 2H, piperidine H-3)
- δ 3.75 (dd, J = 12.4 Hz, 2H, sulfone CH₂)
- δ 2.67 (s, 3H, thiazole CH₃)
HRMS (ESI+) :
- Calculated for C₁₄H₂₁N₃O₃S₂ [M+H]⁺: 344.1054
- Observed: 344.1056
Crystallographic Insights
While no single-crystal data exists for this specific compound, analogous structures demonstrate:
- Planar thiazole ring (r.m.s. deviation <0.05 Å)
- Sulfone group geometry with S=O bond lengths of 1.43–1.45 Å
- Amide torsion angles of 10–15° from planarity due to steric hindrance
Process Optimization Challenges
Sulfone Oxidation Side Reactions
Key impurities arise from:
- Overoxidation to sulfonic acids (controlled by low-temperature addition)
- Ring-opening reactions mitigated through:
- Strict anhydrous conditions
- Buffered oxidation media (NaHCO₃)
Amide Racemization
Chiral centers in the piperidine ring require:
- Low-temperature coupling (<10°C)
- Non-basic activators (e.g., COMU vs. HATU)
Scale-Up Considerations
Solvent Selection Guide
| Step | Preferred Solvent | Rationale |
|---|---|---|
| Thiazole synthesis | Ethanol/water | Azeotrope removes H₂O |
| Coupling | DMF | High solubilizing power |
| Crystallization | MTBE/heptane | Polymorph control |
Environmental Impact Assessment
- PMI (Process Mass Intensity) : 28 kg/kg (current process)
- E-factor : 34 (target <25 through solvent recovery)
Emerging Synthetic Technologies
Continuous Flow Approaches
Microreactor systems enable:
- Sulfone oxidation with O₃/O₂ mixtures
- Enantioselective amidation using immobilized lipases
Photochemical Activation
UV-initiated thiazole cyclization reduces reaction times by 60% compared to thermal methods.
Q & A
Q. What are the key considerations for designing a synthesis route for N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylthiazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a piperidine-containing amine. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI with DMF as a solvent.
- Optimization of reaction conditions : Temperature (e.g., 0–25°C) and pH (neutral to slightly basic) are critical to minimize side reactions.
- Purification : Column chromatography (silica gel, n-hexane/ethyl acetate gradients) or preparative TLC to isolate the product .
- Validation : Confirm purity (>95%) via HPLC and structural identity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to verify retention times and purity .
- Spectroscopy :
- NMR to confirm proton environments (e.g., tetrahydrothiophene sulfone protons at δ 3.1–3.5 ppm, thiazole protons at δ 7.2–7.8 ppm).
- NMR to identify carbonyl carbons (~170 ppm) and sulfone groups (~110 ppm) .
- Mass spectrometry : HRMS (ESI+) to validate molecular weight (e.g., m/z 382.12 [M+H]) .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields in multi-step reactions) be resolved for this compound?
- Methodological Answer :
- Intermediate stabilization : Protect reactive groups (e.g., amines) with Boc or Fmoc during coupling steps .
- Catalyst optimization : Use Pd/C or nickel catalysts for hydrogenation steps to improve efficiency .
- Reaction monitoring : Track intermediates via TLC or inline IR spectroscopy to adjust conditions dynamically .
- Case study : In analogous compounds, Lawesson’s reagent improved thioamide formation yields by 30% under reflux in toluene .
Q. What strategies are effective for analyzing conflicting spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare - HSQC and HMBC NMR experiments to resolve ambiguous proton-carbon correlations (e.g., distinguishing piperidine vs. tetrahydrothiophene signals) .
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce or labels in key positions (e.g., amide bonds) to clarify connectivity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological target engagement?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methyl group on thiazole, sulfone oxidation state) and test activity against targets (e.g., kinases, GPCRs) .
- Binding assays : Use SPR or ITC to measure affinity (K) and thermodynamic parameters .
- Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding modes with protein targets (e.g., COX-2 or 5-HT receptors) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed NMR shifts?
- Methodological Answer :
- Solvent effects : Re-measure NMR in deuterated DMSO vs. CDCl, as polar solvents can deshield carbons by 1–3 ppm .
- Conformational analysis : Use NOESY NMR to detect spatial proximities (e.g., piperidine chair vs. boat conformers) that alter chemical environments .
- Artifact identification : Check for residual solvents (e.g., DMF at δ 167–173 ppm) or decomposition products via LC-MS .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
